Suberosin

Vue d'ensemble

Description

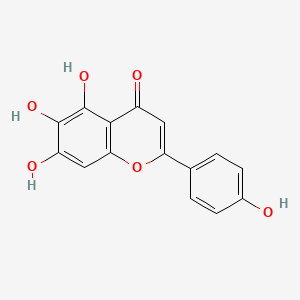

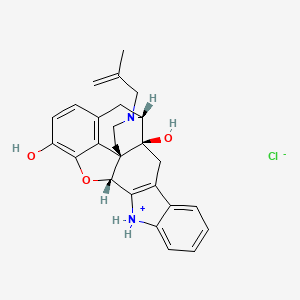

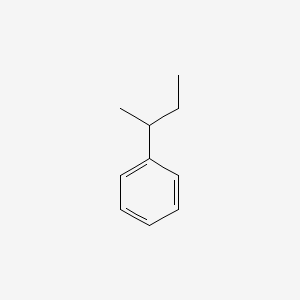

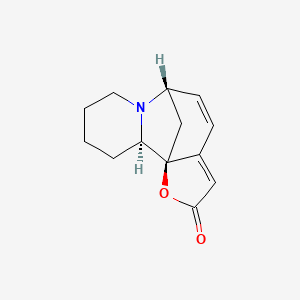

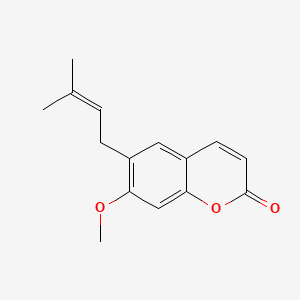

Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively. A natural product found in Citropsis articulata. It has a role as a plant metabolite and an anticoagulant. It is a member of coumarins and an aromatic ether. It is functionally related to a 7-demethylthis compound.

This compound is a natural product found in Zanthoxylum ovalifolium, Semenovia dasycarpa, and other organisms with data available.

Applications De Recherche Scientifique

Agent de lutte contre les moustiques

La subérosine a été identifiée comme un agent de lutte contre les moustiques potentiel. Elle s'est avérée présenter une activité de dissuasion des piqûres de moustiques et larvicide contre Aedes aegypti . La subérosine était plus toxique que son composé parent, la coumarine, dans les bioessais larvaires . Cela suggère que la subérosine pourrait être utile dans le développement d'agents de lutte contre les moustiques.

Activité anti-inflammatoire

Des extraits de Plumbago zeylanica contenant de la subérosine ont été trouvés pour présenter une activité anti-inflammatoire . Cela suggère que la subérosine pourrait potentiellement être utilisée dans le traitement des affections inflammatoires.

Inhibition de la prolifération cellulaire

La subérosine s'est avérée inhiber la prolifération des cellules mononucléaires du sang périphérique humain (PBMC) stimulées par la phytohémagglutinine (PHA) . Cela suggère que la subérosine pourrait potentiellement être utilisée dans le traitement des affections caractérisées par une prolifération cellulaire excessive.

Modulation des facteurs de transcription

La subérosine s'est avérée moduler les facteurs de transcription NF-AT et NF-kB dans les PBMC humaines . Cela suggère que la subérosine pourrait potentiellement être utilisée dans la régulation de l'expression des gènes.

Réduction de la concentration intracellulaire en calcium

La subérosine s'est avérée diminuer l'augmentation de la concentration intracellulaire en calcium ([Ca2+]i) dans les PBMC stimulées par le PHA . Cela suggère que la subérosine pourrait potentiellement être utilisée dans la régulation des niveaux intracellulaires de calcium.

Inhibition de l'activation de l'ERK

La subérosine s'est avérée réduire l'activation de l'ERK dans les PBMC traitées par le PHA . Cela suggère que la subérosine pourrait potentiellement être utilisée dans la régulation des voies de signalisation de l'ERK.

Mécanisme D'action

Target of Action

Suberosin, a prenylated coumarin, primarily targets the transcription factors NF-AT and NF-κB . These transcription factors play a crucial role in the regulation of genes that control immune responses, making them significant in the context of inflammation and immunity .

Mode of Action

This compound interacts with its targets, the transcription factors NF-AT and NF-κB, to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) . This interaction results in the arrest of cell cycle progression from the G1 transition to the S phase .

Biochemical Pathways

This compound modulates several biochemical pathways, including the ACSL4-LPCAT3 and PI3K-AKT signaling pathways . The modulation of these pathways helps inhibit ferroptosis, a form of regulated cell death . Additionally, it downregulates the mRNA expressions of LOX, ACSL4, LPCAT3, promotes GPX4 activity, and upregulates mRNA levels of AKT/PI3K/GSK3β .

Result of Action

The action of this compound results in the inhibition of ferroptosis and the mitigation of cardiomyopathy in diabetic rats . It reduces MDA levels in heart tissue and serum iron concentration (biomarkers of ferroptosis), and helps retain the normal histoarchitecture of cardiomyocytes in diabetic rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when this compound is allowed to stand in chloroform at room temperature with access to atmospheric oxygen, photooxidation occurs . .

Analyse Biochimique

Biochemical Properties

Suberosin is a lipid-phenolic biopolyester . It contains a variety of C16–C24 chain-length aliphatics, such as ω-hydroxy fatty acids, α,ω-dicarboxylic fatty acids, and primary fatty alcohols . It also contains high amounts of glycerol and phenolics, especially ferulic acid . The suberin polymer, which this compound is a part of, interacts with various enzymes including β-ketoacyl-CoA synthases, fatty acyl reductases, long-chain acyl-CoA synthetases, cytochrome P450 monooxygenases, glycerol 3-phosphate acyltransferases, and phenolic acyltransferases .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress the proliferation of human peripheral blood mononuclear cells . It also inhibits the expression of interleukin-2 (IL-2), interferon-g (IFN-g), and cyclins D3 .

Molecular Mechanism

This compound’s molecular mechanism of action involves its interaction with various biomolecules. For instance, it has been found to inhibit the DNA binding activity and nuclear translocation of transcription factors NF-AT and NF-kB . It also decreases the rise in intracellular Ca2+ concentration in cells stimulated with phytohemagglutinin .

Dosage Effects in Animal Models

In animal models, specifically diabetic Sprague Dawley rats, this compound has been shown to have significant effects. Co-administration of this compound with thiazolidinedione mitigates thiazolidinedione-induced cardiomyopathy in these rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. Phase I metabolism, especially hydroxylation, was found to provide a predominant metabolic pathway of this compound in human liver microsomes .

Subcellular Localization

Subcellular localization studies have shown that the core reactions of the suberin biosynthetic pathway, which includes this compound, are membrane localized and occur at the endoplasmic reticulum .

Propriétés

IUPAC Name |

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZDAYHEZSRVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206820 | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-31-7 | |

| Record name | Suberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Suberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.